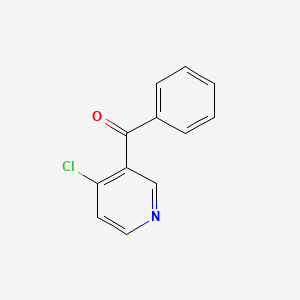
5-Hydrazinylnaphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinylnaphthalene-2-sulfonic acid is an organic compound with the molecular formula C₁₀H₁₀N₂O₃S. It is a derivative of naphthalene, where a hydrazine group is attached to the naphthalene ring at the 5-position and a sulfonic acid group at the 2-position. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinylnaphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of a hydrazine group. One common method is:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group at the 2-position.
Hydrazination: The resulting 2-naphthalenesulfonic acid is then reacted with hydrazine to introduce the hydrazine group at the 5-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and hydrazination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydrazinylnaphthalene-2-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various alkylated and acylated derivatives.
Aplicaciones Científicas De Investigación
5-Hydrazinylnaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a reagent in the detection of certain biomolecules.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Hydrazinylnaphthalene-2-sulfonic acid involves its ability to participate in redox reactions due to the presence of the hydrazine group. This allows it to act as a reducing agent or to form reactive intermediates that can interact with other molecules. The sulfonic acid group enhances its solubility in water, making it suitable for various aqueous reactions.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the hydrazine group, making it less reactive in redox reactions.
5-Aminonaphthalene-2-sulfonic acid: Contains an amino group instead of a hydrazine group, leading to different reactivity and applications.
2-Naphthalenesulfonic acid: Similar structure but without the hydrazine group, used primarily in dye synthesis.
Uniqueness
5-Hydrazinylnaphthalene-2-sulfonic acid is unique due to the presence of both hydrazine and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications where specific reactivity is required.
Propiedades
Número CAS |
103039-23-2 |
|---|---|
Fórmula molecular |
C10H10N2O3S |
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
5-hydrazinylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H10N2O3S/c11-12-10-3-1-2-7-6-8(16(13,14)15)4-5-9(7)10/h1-6,12H,11H2,(H,13,14,15) |
Clave InChI |
ICGADVVJQOALQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one]](/img/structure/B14332118.png)
![3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14332121.png)
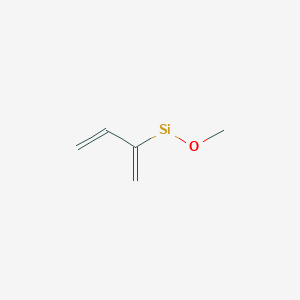
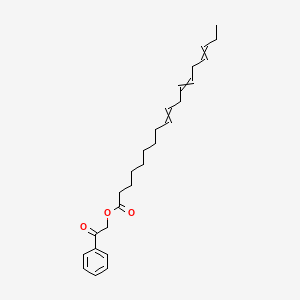
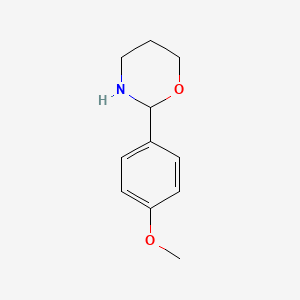
![[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol](/img/structure/B14332133.png)
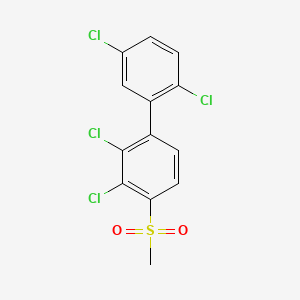
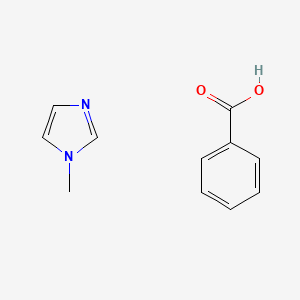


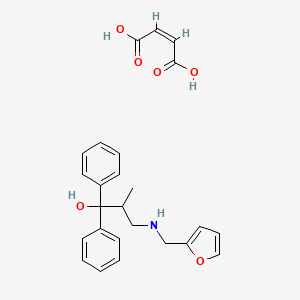
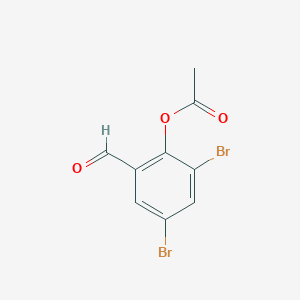
![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
